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An in-depth exploration of the discovery, isolation, and historical significance of
adrenosterone, prepared for researchers, scientists, and drug development professionals.

Introduction

Adrenosterone, also known as Reichstein's substance G, is a C19 steroid hormone first
isolated from the adrenal cortex in 1936 by the Swiss chemist Tadeus Reichstein and his
colleagues at the Pharmaceutical Institute in the University of Basel.[1][2][3] This discovery was
a landmark achievement in the burgeoning field of steroid chemistry and endocrinology,
contributing to a deeper understanding of the complex array of hormones produced by the
adrenal glands.[4] Initially characterized as a weak androgen, subsequent research has
revealed its role as a prohormone to the potent androgen 11-ketotestosterone and as a
modulator of glucocorticoid activity through its inhibition of the enzyme 113-hydroxysteroid
dehydrogenase type 1 (113-HSD1).[2] This technical guide provides a comprehensive
overview of the discovery of adrenosterone, the experimental methods of its initial isolation
and characterization, and its broader historical and scientific context.

Historical Context: The Golden Age of Steroid
Research

The 1930s represented a period of intense and competitive research into the hormones of the
adrenal cortex.[5][6] Following the demonstration in 1930 that adrenal extracts could sustain
the life of adrenalectomized animals, several research groups worldwide embarked on the
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arduous task of isolating and identifying the active principles.[6] The prevailing belief that a
single "cortin" was responsible for adrenal function was gradually replaced by the
understanding that the adrenal cortex produces a multitude of steroid hormones with diverse
physiological effects.[7]

Key research groups in this field included:

o Tadeus Reichstein's group in Zurich and later Basel, Switzerland.

o Edward C. Kendall's group at the Mayo Clinic in the United States.

o Oskar Wintersteiner and J.J. Pfiffner's group at Columbia University in the United States.

These teams faced the immense challenge of isolating minute quantities of structurally similar
compounds from vast amounts of adrenal gland tissue.[8] The development of new chemical
separation techniques, most notably the use of Girard's reagent for separating ketonic from
non-ketonic steroids, was instrumental in their success.[8] Reichstein's systematic approach
led to the isolation of 29 different steroids from the adrenal cortex, including adrenosterone.[4]
This foundational work, for which Reichstein, Kendall, and Philip S. Hench were awarded the
Nobel Prize in Physiology or Medicine in 1950, laid the groundwork for the synthesis of
corticosteroids and revolutionized the treatment of a wide range of inflammatory and
autoimmune diseases.[6][9]

Physicochemical Properties of Adrenosterone

Adrenosterone, systematically named androst-4-ene-3,11,17-trione, possesses the following
physicochemical properties:[10]
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Property Value Reference
Molecular Formula C19H2403 [10]

Molar Mass 300.39 g/mol [2]

Melting Point 222 °C [2]
Appearance Solid [10]

IUPAC Name Androst-4-ene-3,11,17-trione [2]

Reichstein's substance G, 11-
Synonyms ketoandrostenedione, 11- [2][3]

oxoandrostenedione

Experimental Protocols
Isolation of Adrenosterone from Adrenal Glands
(Reichstein, 1936)

While the full, detailed experimental protocol from Reichstein's original 1936 publication in
Helvetica Chimica Acta is not readily available in modern digital archives, his Nobel Lecture
and subsequent reviews provide a comprehensive overview of the methodology employed. The
isolation was a large-scale and laborious process, starting with approximately 1,000 kg of
bovine adrenal glands to yield about 1 kg of a crude extract.[8]

Workflow for the Isolation of Adrenosterone (circa 1936)
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Caption: Workflow for the isolation of adrenosterone from bovine adrenal glands, circa 1936.
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Key Steps in the Isolation Process:

» Extraction: Large quantities of adrenal glands were minced and extracted with organic
solvents like ethanol or acetone to obtain a crude lipid- and hormone-containing extract.

e Solvent Partitioning: The crude extract was subjected to a series of liquid-liquid partitioning
steps to separate components based on their polarity. This involved distributing the extract
between immiscible solvents such as petroleum ether and aqueous alcohol, or ether and
water. This step helped to remove a significant portion of inactive lipid material.

o Separation of Ketonic Steroids with Girard's Reagent: A crucial step in the separation of the
complex mixture of adrenal steroids was the use of Girard's reagent T
(trimethylacethydrazide ammonium chloride) or P (pyridinioacethydrazide chloride). These
reagents react specifically with the ketone functional groups on the steroid molecules to form
water-soluble hydrazones. This allowed for the separation of the ketonic steroids (including
adrenosterone) from the non-ketonic components of the extract. The ketonic steroids could
then be regenerated by acid hydrolysis of the hydrazones.

o Chromatography and Crystallization: The enriched ketonic fraction was further purified by
fractional distillation and/or adsorption chromatography on activated alumina. Finally,
individual steroid compounds, including adrenosterone, were isolated in crystalline form
through fractional crystallization from various solvent systems.

Early Methods of Structural Elucidation

The determination of the structure of adrenosterone in the 1930s was a significant intellectual
achievement, relying on a combination of classical chemical methods and the nascent
application of physical techniques.

o Chemical Degradation and Derivatization: A primary method for structure elucidation was the
systematic chemical degradation of the molecule and the formation of various derivatives. By
reacting the unknown steroid with specific reagents, chemists could identify functional
groups and piece together the carbon skeleton. For instance, the presence of ketone groups
was confirmed by the reaction with Girard's reagent and the formation of oximes.

o Conversion to Known Compounds: A powerful strategy was to chemically convert the newly
isolated steroid into a compound of known structure. This would firmly establish the carbon
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skeleton and stereochemistry.
e Spectroscopic Analysis (Emerging Techniques):

o UV-Vis Spectroscopy: By the 1930s and 1940s, ultraviolet-visible spectroscopy was
becoming an important tool for steroid chemists. The presence of the a,B3-unsaturated
ketone in the A-ring of steroids like adrenosterone gives rise to a characteristic strong
absorption in the UV region (around 240 nm). This provided a key piece of evidence for
this structural feature.

o Infrared Spectroscopy: While infrared (IR) spectroscopy became more widely used in the
1940s and 1950s, the foundational work was being laid during the period of
adrenosterone's discovery. The carbonyl (C=0) stretching frequencies in the IR spectrum
are highly characteristic of the type of ketone present (e.g., saturated, unsaturated, in a
five- or six-membered ring). This would have allowed for the differentiation of the ketone
groups at positions 3, 11, and 17 in the adrenosterone molecule.

Unfortunately, the original UV-Vis and IR spectra from the 1930s and 1940s are not readily
accessible in modern databases. However, the principles of these techniques were
fundamental to the confirmation of the proposed structure of androst-4-ene-3,11,17-trione.

Signaling Pathway and Mechanism of Action

Adrenosterone exerts its biological effects through multiple mechanisms, most notably as a
precursor to a more potent androgen and as an inhibitor of 113-HSD1.

Adrenosterone as a Prohormone

Adrenosterone serves as a prohormone for the synthesis of 11-ketotestosterone, a potent
androgen, particularly in fish but also occurring in mammals.[2] This conversion is a key aspect
of its androgenic activity.

Inhibition of 113-Hydroxysteroid Dehydrogenase Type 1
(11B-HSD1)

A significant aspect of adrenosterone's biological activity is its role as a competitive inhibitor of
11B-hydroxysteroid dehydrogenase type 1 (11p3-HSD1).[2] This enzyme is responsible for the
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intracellular regeneration of active cortisol from its inactive precursor, cortisone. By inhibiting
11B-HSD1, adrenosterone reduces the local concentration of cortisol in tissues where this
enzyme is highly expressed, such as adipose tissue and the liver. This mechanism is thought to
contribute to some of the metabolic effects attributed to adrenosterone.

Signaling Pathway of 113-HSD1 and its Inhibition by Adrenosterone

Cortisol Metabolism
Cellular Effects

Cortisone (inactive) Regeneration
™ 11B-HSD1 Cortisol (active) Gllggﬁggig"d > Ag:;?gggi? Metabolic Effects

Click to download full resolution via product page

Caption: Adrenosterone competitively inhibits 113-HSD1, reducing the conversion of inactive
cortisone to active cortisol.

Conclusion

The discovery of adrenosterone by Tadeus Reichstein in 1936 was a pivotal moment in the
history of steroid research. It not only expanded the known family of adrenal hormones but also
spurred the development of innovative chemical separation and analytical techniques. While
initially considered a minor androgen, the elucidation of its role as a prohormone and as an
inhibitor of 113-HSD1 has provided a more nuanced understanding of its physiological
significance. The story of adrenosterone's discovery is a testament to the perseverance and
ingenuity of the early pioneers of steroid chemistry, whose work continues to have a profound
impact on medicine and drug development today.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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